N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked carbamoyl methyl group attached to a 2-fluorophenyl moiety. The 2-position of the thiadiazole ring is further functionalized with a furan-2-carboxamide group. Such structural motifs are common in bioactive molecules targeting enzymes or receptors involved in inflammation, microbial activity, or plant growth regulation .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3S2/c16-9-4-1-2-5-10(9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-6-3-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYRHAAHZIJUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a fluorophenyl group and a furan-2-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a chemical compound with potential applications in various scientific research fields. A comprehensive search of available literature reveals its structural features and related compounds, which may provide insights into its potential uses.
Structural Information and Chemical Properties
The compound contains a 1,3,4-thiadiazole ring, a furan moiety, and a 2-fluorophenyl group. Several search results describe molecules with similar structural features, such as:
- Thiadiazole derivatives: Some patents and research articles discuss the synthesis and properties of thiadiazole derivatives .
- Fluorophenyl groups: Compounds containing fluorophenyl groups are also mentioned in the search results .
- Furan moieties: The search results also mention the synthesis of compounds containing a furan ring .
Potential Applications
While specific applications for this compound are not explicitly detailed in the provided search results, the presence of thiadiazole, furan, and fluorophenyl moieties suggests several potential research applications:
- Medicinal Chemistry: Triazole derivatives, which are structurally related to thiadiazoles, have attracted interest for their chemotherapeutic properties . The presence of the fluorophenyl group may also contribute to its biological activity, as fluorinated compounds are often used in pharmaceuticals .
- Agrochemicals: Thiadiazoles have been investigated as pesticidal agents . Stable formulations of dithiocarbamates, which have a similar functional group, are used in agrochemicals .
- Materials Science: The unique electronic and optical properties of fluorinated compounds make them useful in various materials science applications .
Related Research
Several related research areas could provide a starting point for investigating the applications of the title compound:
- Synthesis of Related Compounds: Research on synthesizing related oxadiazoles and triazoles from furan-2-carboxylic acid hydrazide could offer insights into creating and modifying this compound .
- Pesticidal Activity: Studies on the pesticidal activities of sulfides and sulfones derived from bis[4-aryl-1,2,4-triazoline-5-thione-3-yl]alkane and 5-phenyl-1,3,4-oxadiazole-2-thione might provide a basis for exploring its potential as an agrochemical .
Mechanism of Action
The mechanism of action of N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural and functional differences between the target compound and related derivatives:
Key Observations :
- Sulfur atoms in thiadiazole may improve lipophilicity, aiding membrane permeability .
- Substituent Effects : The 2-fluorophenyl group in the target compound contrasts with the 4-methylphenyl group in . Fluorine’s electron-withdrawing nature could reduce metabolic degradation compared to methyl’s electron-donating effects .
- Linker Flexibility : The sulfanyl-carbamoyl methyl linker in the target compound may allow conformational adaptability, whereas the sulfonyl group in ’s thiazole derivative introduces rigidity and polarity, possibly reducing bioavailability .
Computational Insights
Docking studies () suggest that hydrophobic enclosures and hydrogen-bonding networks are critical for binding affinity. The target compound’s thiadiazole and fluorophenyl groups could create a hydrophobic core, while the furan carboxamide may form hydrogen bonds, akin to the triazole derivatives in . Sulfanyl linkers, compared to sulfonyl groups, might reduce desolvation penalties, improving binding kinetics .
Biological Activity
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Molecular Weight: 302.29 g/mol
IUPAC Name: this compound
Biological Activity
The biological activity of this compound has been explored in various studies:
Antiviral Activity
Research indicates that thiadiazole derivatives exhibit significant antiviral properties. For instance, certain derivatives have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values ranging from 31.9 μM to 32.2 μM . The presence of the fluorophenyl group in this compound may enhance its interaction with viral proteins.
Anticancer Properties
In vitro studies have demonstrated that related thiadiazole compounds possess anticancer activity. For example, a similar thiadiazole derivative was effective against Lewis lung carcinoma in mice models, significantly increasing lifespan compared to control groups . The mechanism of action often involves induction of apoptosis in cancer cells.
Antibacterial Activity
Thiadiazole derivatives have also been noted for their antibacterial activity. A study highlighted that modifications in the thiadiazole structure can lead to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .
Case Studies and Experimental Findings
Several studies have focused on the biological evaluation of compounds similar to this compound:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Apoptosis Induction: The ability to induce programmed cell death is a critical feature for anticancer agents.
- Membrane Disruption: Some derivatives may disrupt bacterial cell membranes leading to cell death.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide?
- Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., carbodiimides for amide bond formation), controlling reaction temperatures (e.g., 60–80°C for thiol-thiadiazole conjugation), and monitoring sulfur nucleophilicity to avoid side reactions. Purification via column chromatography (silica gel, chloroform/methanol gradients) and characterization by H/C NMR are critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to verify carbamoyl (C=O stretch at ~1650 cm) and thiadiazole (C-S stretch at ~650 cm) groups.
- X-ray crystallography (e.g., SHELX-97 for small-molecule refinement) to resolve bond lengths and angles, especially in the thiadiazole-furan linkage .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer : Use rat models of formalin-induced edema for anti-inflammatory potential (dose range: 10–100 mg/kg) or microbial assays (e.g., MIC determination against S. aureus or E. coli) for antimicrobial activity. Ensure solvent controls (DMSO ≤1%) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can computational methods predict the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer :
- QSAR models (e.g., using Schrödinger’s QikProp) to estimate logP, bioavailability, and blood-brain barrier penetration.
- Molecular docking (AutoDock Vina) against targets like COX-2 or bacterial dihydrofolate reductase, using crystal structures (PDB IDs: 5KIR, 3FYV). Validate with MD simulations (NAMD, 100 ns runs) to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC values across assays (e.g., MTT vs. resazurin viability tests) and normalize data to cell line-specific baselines.
- Dose-response reevaluation : Test wider concentration ranges (0.1–500 µM) to identify biphasic effects.
- Off-target profiling (e.g., CEREP panels) to rule out nonspecific interactions .
Q. How does the thiol-thione tautomerism of the thiadiazole ring influence reactivity?
- Methodological Answer :
- DFT calculations (Gaussian 16, B3LYP/6-31G**) to map tautomeric energy barriers.
- pH-dependent NMR (DO/DMSO-d mixtures) to track proton shifts between thiol (S-H, δ ~3.5 ppm) and thione (C=S, δ ~160 ppm in C) forms.
- Kinetic studies under varying pH (2–10) to quantify tautomerization rates .
Q. What crystallographic challenges arise in resolving the compound’s polymorphs?
- Methodological Answer :
- SHELXL refinement with TWIN/BASF commands for handling twinned crystals.
- Variable-temperature XRD (−173°C to 25°C) to study thermal expansion anomalies in the fluorophenyl-thiadiazole moiety.
- Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions (e.g., C-F···H contacts) driving polymorphism .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to determine optimal solvents for in vivo studies?
- Methodological Answer :
- Phase solubility analysis (Higuchi method) in PEG-400, ethanol, and aqueous buffers (pH 1.2–7.4).
- Dynamic light scattering (DLS) to detect micelle formation in surfactants (e.g., Tween-80).
- In silico prediction (ADMET Predictor) cross-validated with experimental logS values .
Methodological Tables
Table 1 : Representative Synthesis Yields Under Varied Conditions
| Reaction Temp (°C) | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 60 | EDC/HOBt | DMF | 62 | 98.5 |
| 80 | DCC | THF | 55 | 97.8 |
| 70 | HATU | DCM | 73 | 99.1 |
Table 2 : Key Spectral Assignments (H NMR, 400 MHz, DMSO-d)
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Furan H-3 | 7.42 | d (J=3.5 Hz) | 1H |
| Thiadiazole-SCH | 3.89 | s | 2H |
| Fluorophenyl NH | 10.21 | br s | 1H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
